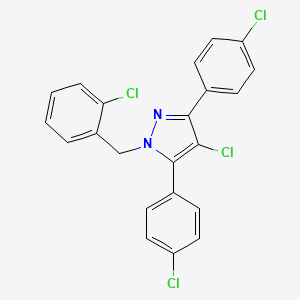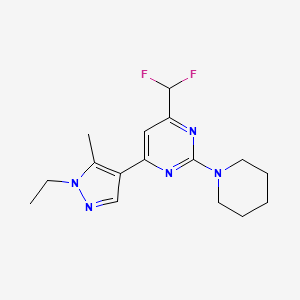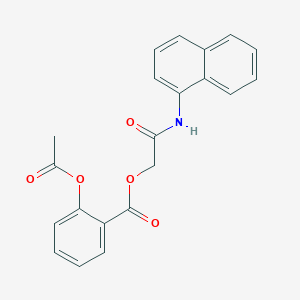![molecular formula C24H23ClN4O3 B10914820 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B10914820.png)
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups, including a pyrazole ring, an isoxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting with 4-chloro-3,5-dimethylphenylhydrazine, the pyrazole ring is formed through cyclization with an appropriate diketone under acidic conditions.
-
Formation of the Isoxazole Ring:
- The isoxazole ring is synthesized by reacting 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
-
Coupling Reactions:
- The pyrazole and isoxazole intermediates are then coupled with a benzoyl chloride derivative to form the final benzamide structure. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and isoxazole rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro groups (if present) on the aromatic rings can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Hydrogen gas (H~2~) with Pd/C or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
- N~1~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE shares structural similarities with other benzamide derivatives and compounds containing pyrazole and isoxazole rings.
Examples include:
Uniqueness:
- The unique combination of functional groups in N1-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE provides distinct biological activities and chemical reactivity compared to other similar compounds.
- Its ability to interact with multiple biological targets makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical development.
Properties
Molecular Formula |
C24H23ClN4O3 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
InChI |
InChI=1S/C24H23ClN4O3/c1-14-22(17(4)32-28-14)13-31-21-11-5-18(6-12-21)24(30)26-19-7-9-20(10-8-19)29-16(3)23(25)15(2)27-29/h5-12H,13H2,1-4H3,(H,26,30) |
InChI Key |
KXPKHBRWPCCHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914739.png)
![1-(butan-2-yl)-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914744.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914747.png)
![4-[4-(difluoromethyl)-3-methyl-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B10914752.png)

![N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10914771.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914774.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914784.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10914785.png)

![(1-methyl-1H-pyrazole-3,4-diyl)bis{[4-(ethylsulfonyl)piperazin-1-yl]methanone}](/img/structure/B10914797.png)
![methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10914798.png)
![N-cyclohexyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10914799.png)

